
6-Chloro-5,8-dihydronaphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5,8-dihydronaphthalene-1,4-diol is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.635 g/mol . It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two hydroxyl groups on the naphthalene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,8-dihydronaphthalene-1,4-diol typically involves the chlorination of 5,8-dihydronaphthalene-1,4-diol. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process parameters, such as temperature, reaction time, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5,8-dihydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphthalenediols.
Applications De Recherche Scientifique
6-Chloro-5,8-dihydronaphthalene-1,4-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chloro-5,8-dihydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthalenediol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5,8-Dihydronaphthalene-1,4-diol: Similar structure but without the chlorine atom, leading to different chemical properties and reactivity.
6-Methyl-5,8-dihydronaphthalene-1,4-diol: Contains a methyl group instead of a chlorine atom, resulting in different steric and electronic effects.
Uniqueness
6-Chloro-5,8-dihydronaphthalene-1,4-diol is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its non-chlorinated analogs .
Propriétés
Numéro CAS |
6941-86-2 |
|---|---|
Formule moléculaire |
C10H9ClO2 |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
6-chloro-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H9ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1,3-4,12-13H,2,5H2 |
Clé InChI |
ZZPSBSRCCYSZFI-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(CC2=C(C=CC(=C21)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


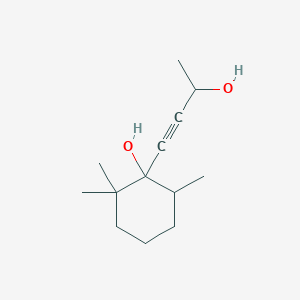

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)
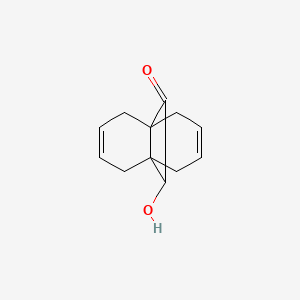
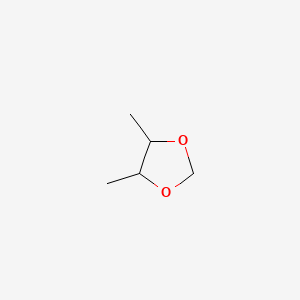
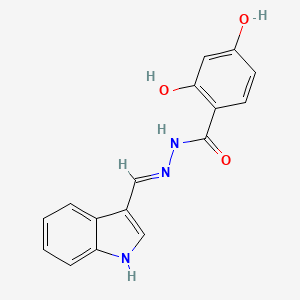


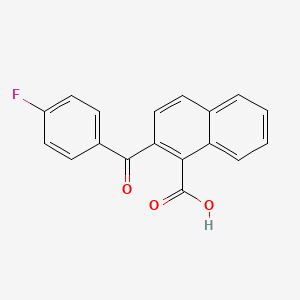

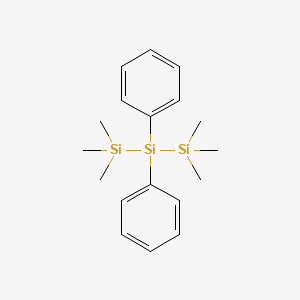
![N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11944758.png)


